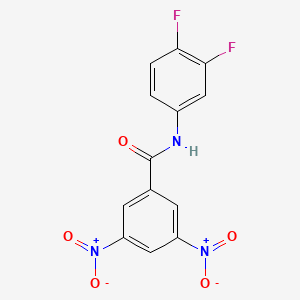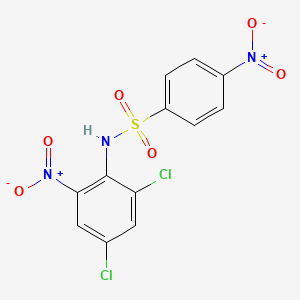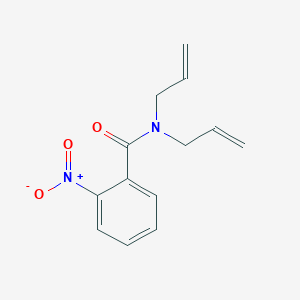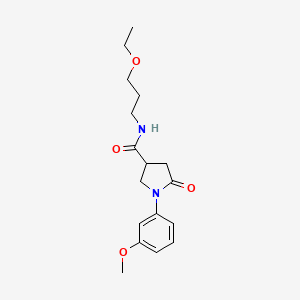
4-chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide is a chemical compound with the following structure:
C13H11ClN2O3S
This compound belongs to the class of benzamides and contains both chlorine and nitro functional groups. It is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes:: The synthetic route to prepare 4-chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide involves the reaction of 4-chloro-3-methylphenol with 3-chloro-4-methylaniline, followed by nitration of the resulting intermediate. The detailed steps include:
Acylation Reaction:
Industrial Production:: Industrial production methods for this compound may involve large-scale batch processes or continuous flow reactions. specific details regarding industrial-scale synthesis are proprietary and may not be readily available.
Chemical Reactions Analysis
4-Chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: Substitution reactions at the chlorine atoms with nucleophiles.
Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions.
Major products formed from these reactions include the corresponding amino compound and hydrolyzed derivatives.
Scientific Research Applications
Chemistry::
- Used as a building block in the synthesis of other organic compounds.
- Investigated for its reactivity in various chemical transformations.
- Potential applications in drug discovery due to its structural features.
- May exhibit biological activity (e.g., antimicrobial, anti-inflammatory) that warrants further study.
- Used in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism of action for 4-chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H10Cl2N2O3 |
|---|---|
Molecular Weight |
325.1 g/mol |
IUPAC Name |
4-chloro-N-(3-chloro-4-methylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(7-12(8)16)17-14(19)11-5-3-9(15)6-13(11)18(20)21/h2-7H,1H3,(H,17,19) |
InChI Key |
VRAVNXMKRLLZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}furan-2-carboxamide](/img/structure/B11023513.png)
![N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11023523.png)
![Methyl 2-{[(2,5-dimethyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11023531.png)
![4-(4-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11023534.png)

![2-(4-chloro-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11023542.png)
![3-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B11023553.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B11023556.png)
![N-[4-(benzyloxy)phenyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11023560.png)

![N-(furan-2-ylmethyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B11023563.png)
![1-{[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetyl}imidazolidin-2-one](/img/structure/B11023569.png)


